molecular formula C15H20N2O3 B2472039 Pyrrolidin-1-yl(6-((tetrahydrofuran-2-yl)methoxy)pyridin-3-yl)methanone CAS No. 2034428-71-0

Pyrrolidin-1-yl(6-((tetrahydrofuran-2-yl)methoxy)pyridin-3-yl)methanone

Cat. No. B2472039
CAS RN: 2034428-71-0
M. Wt: 276.336
InChI Key: WCXXVZLWMXSQNB-UHFFFAOYSA-N
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Description

Pyrrolidin-1-yl(6-((tetrahydrofuran-2-yl)methoxy)pyridin-3-yl)methanone is a chemical compound. The pyrrolidine ring is one of the nitrogen heterocycles widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Synthesis Analysis

The synthesis of pyrrolidine compounds often involves ring construction from different cyclic or acyclic precursors . A Diels–Alder reaction has been mentioned in the synthesis of related compounds .


Molecular Structure Analysis

The pyrrolidine ring in the molecule contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring also increases three-dimensional coverage, a phenomenon called "pseudorotation" .


Chemical Reactions Analysis

The chemical reactions involving pyrrolidine compounds can be complex and diverse. For instance, functionalization of preformed pyrrolidine rings, such as proline derivatives, is a common synthetic strategy .

Scientific Research Applications

Crystal Structure Analysis

One study focuses on the crystal structure analysis of a related compound, highlighting the geometrical features of the pyrrolidine ring and its interactions within the crystal lattice. This analysis provides a basis for understanding the structural characteristics of Pyrrolidin-1-yl(6-((tetrahydrofuran-2-yl)methoxy)pyridin-3-yl)methanone, which could be crucial for its reactivity and potential applications in material science or molecular engineering (Butcher, Bakare, & John, 2006).

Organic Synthesis and Reactivity

Another segment of research involves the stereospecific synthesis of pyrrolidines, demonstrating the versatility of this compound and similar compounds in synthesizing enantiomerically pure pyrrolidines through 1,3-dipolar cycloaddition reactions. This is particularly relevant for the development of novel pharmaceuticals and complex organic molecules (Oliveira Udry, Repetto, & Varela, 2014).

Catalytic Applications

Research on catalytic hydrogenation highlights the transformation potential of compounds containing the Pyrrolidin-1-yl moiety, facilitating the synthesis of various heterocyclic compounds. This process is significant for the creation of novel catalysts and intermediates in organic synthesis (Sukhorukov et al., 2008).

Biological Activities

Studies also explore the biological activities of compounds structurally related to this compound. For instance, the synthesis and characterization of organotin(IV) complexes with semicarbazone and thiosemicarbazones derived from similar compounds have shown promising antibacterial and antifungal activities, suggesting potential applications in medicinal chemistry and drug development (Singh, Singh, & Bhanuka, 2016).

Future Directions

Pyrrolidine compounds continue to be of great interest in drug discovery due to their versatile scaffold and potential for structural diversity . Future research may focus on designing new pyrrolidine compounds with different biological profiles .

properties

IUPAC Name

[6-(oxolan-2-ylmethoxy)pyridin-3-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3/c18-15(17-7-1-2-8-17)12-5-6-14(16-10-12)20-11-13-4-3-9-19-13/h5-6,10,13H,1-4,7-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCXXVZLWMXSQNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CN=C(C=C2)OCC3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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